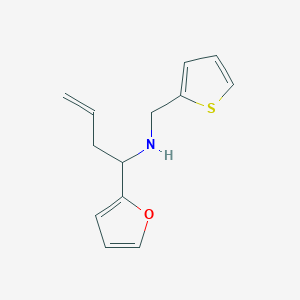

(1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine

Description

Properties

IUPAC Name |

1-(furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS/c1-2-5-12(13-7-3-8-15-13)14-10-11-6-4-9-16-11/h2-4,6-9,12,14H,1,5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTQRMFVEMKOGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=CO1)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling through a series of reactions:

Preparation of Furan Intermediate: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

Preparation of Thiophene Intermediate: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.

Coupling Reaction: The furan and thiophene intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

Substitution: Alkyl halides, Sodium alkoxides

Major Products

Oxidation: Ketones, Carboxylic acids

Reduction: Hydrogenated derivatives

Substitution: Alkylated or alkoxylated derivatives

Scientific Research Applications

(1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine is a chemical compound with the IUPAC name 1-(2-furyl)-N-(2-thienylmethyl)-3-buten-1-amine . It contains both a furan and a thiophene ring, in addition to a butenyl amine moiety .

Note: The search results provided limited information regarding specific applications of this compound. Therefore, the following information includes applications of related compounds and structural features to provide a broader context.

General Applications of Furans and Thiophenes

- Building Blocks Substituted furans can be employed as building blocks for the formation of naturally occurring metabolites, and various substituted furans are used as pharmaceutical agents .

- Medicinal Chemistry Furan-containing compounds have gained attention in medicinal chemistry research due to their chemotherapeutic behavior . Substituents at the C-2 position have afforded derivatives that are widely distributed in nature . For example, ailanthoidol, a neolignan derivative, has revealed antiviral, antioxidant, and antifungal activities .

- Diverse Activities A number of furan-based compounds have exhibited antimicrobial, anticancer, antitumor, and anti-inflammatory activities. They are also used for the treatment of cardiac arrhythmias .

- Drug Discovery 1,3,4-Thiadiazoles have been characterized by important biological activities, such as anticancer, antiepileptic, antiviral, antibacterial, antifungal, antidiabetic, analgesic, and anti-inflammatory activities. They represent a promising motif of great significance in drug discovery research, including in diverse cancer cell lines, by inhibiting diversified molecular targets for cancer medication .

Palladium-Catalyzed Allylic Substitution

- Enantioselectivity Enantioselective palladium-catalyzed allylic substitution has seen advancements, with PHOX-type ligands playing a dominant role for trisubstituted substrates .

- Ligand Design New ligands for the alkylation of benchmark substrates with malonate derivatives have been developed, covering a wide array of structures ranging from monodentate P-donor ligands to homo- and heterodonor bidentate ligands .

Benzo[b]furan Derivatives

- Therapeutic Potential Benzo[ b]furan derivatives have shown potential as anticancer, antibacterial, and antifungal agents . Some prominent benzo[ b]furan derivatives have remarkable pharmaceutical applications, such as Amiodarone, used to treat life-threatening ventricular arrhythmias .

*Ailanthoidol exhibits antitumor potential by suppressing TGF-β1-promoted HepG2 hepatoblastoma cell progression .

Anticancer Activity of Sugar Hydrazones Incorporating Furan

- High Activities New sugar hydrazones incorporating furan and/or 1,3,4-thiadiazole ring systems were synthesized. High activities were revealed by compounds with IC50 values near to that of the reference drug doxorubicin .

*The anticancer activity of the synthesized compounds was studied against human liver carcinoma cell (HepG-2) and at human normal retina pigmented epithelium cells (RPE-1) . Compounds exhibiting high anticancer activities compared to Doxorubicin against HepG-2 liver cancer type were identified .

Data Tables and Case Studies

Mechanism of Action

The mechanism of action of (1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analysis:

Substituent Effects: Thiophene vs. Morpholine vs. Furan: The morpholine ring in CAS 1147190-90-6 introduces a polar, water-soluble moiety, contrasting with the aromatic furan’s lipophilicity .

Physicochemical Properties :

- The target compound’s unsaturated butenyl chain (shared with CAS 173416-01-8) may increase reactivity in cycloaddition or polymerization reactions compared to saturated analogs (e.g., tetrahydrofuran derivatives) .

- Lipophilicity (XLogP3 ~4.09 in CAS 173416-01-8) suggests moderate membrane permeability, whereas hydrochloride salts (e.g., CAS 1147190-90-6) improve aqueous solubility .

Hazard Profiles :

- Analogs with phenyl/butenyl chains (e.g., CAS 436088-63-0) exhibit acute oral toxicity (Category 4) and irritancy, likely due to their aromatic and aliphatic reactivity .

- Thiophene-containing compounds (e.g., CAS 1147190-90-6) may pose fewer respiratory hazards compared to volatile furan derivatives .

Biological Activity

The compound (1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine is a novel organic molecule that combines a furan ring, a butenyl chain, and a thiophene moiety. This unique structure suggests potential biological activities that merit investigation. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and neuropharmacological properties, supported by data tables and case studies.

Structural Characteristics

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Furan Ring | A five-membered aromatic ring with oxygen |

| Butenyl Chain | A four-carbon chain with a double bond |

| Thiophene Moiety | A five-membered ring containing sulfur |

Biological Activity Overview

Research on similar compounds indicates that the furan and thiophene rings can significantly influence biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Antimicrobial Activity

Studies have shown that compounds containing furan and thiophene rings exhibit notable antimicrobial properties. For instance, derivatives of furan have demonstrated effectiveness against various bacterial strains. The minimal inhibitory concentrations (MIC) for these compounds typically range from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .

Case Study: Antifungal Activity

A structure–activity relationship (SAR) study highlighted that compounds similar to this compound showed significant antifungal activity against dermatophytes. The presence of both halogen substituents and heterocycles like thiophene was crucial for enhancing antifungal efficacy .

Anticancer Properties

The potential anticancer properties of this compound are also noteworthy. Compounds with similar structural features have been identified as effective in inhibiting cancer cell proliferation. For example, certain phenethylamine derivatives have shown promising results in inhibiting tumor growth in preclinical models .

Research Findings

Recent studies have explored the synthesis and evaluation of various derivatives of this compound to assess their biological activities systematically. Table 1 summarizes key findings from relevant literature.

Q & A

Q. How to address discrepancies in reported CAS numbers or molecular formulas across databases?

- Resolution : Cross-validate using authoritative sources (e.g., PubChem, NIST). For example, CAS 436088-63-0 corresponds to C₁₆H₁₉NO, while similar structures (e.g., CAS 87666-57-7) have distinct terphenyl backbones .

Methodological Recommendations

- Synthesis : Prioritize ZnSO4-mediated methods for higher purity .

- Analysis : Combine HRMS with DFT calculations for unambiguous identification .

- Safety : Implement LC-MS monitoring during scale-up to detect trace toxic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.